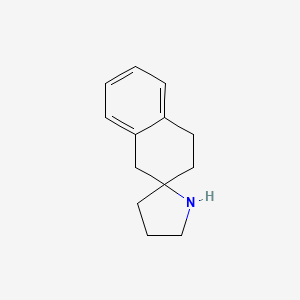

Spiro(tetralin-2,2'-pyrrolidine)

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62594-46-1 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

spiro[2,4-dihydro-1H-naphthalene-3,2'-pyrrolidine] |

InChI |

InChI=1S/C13H17N/c1-2-5-12-10-13(7-3-9-14-13)8-6-11(12)4-1/h1-2,4-5,14H,3,6-10H2 |

InChI Key |

BKXITFVHCFSPRE-UHFFFAOYSA-N |

SMILES |

C1CC2(CCC3=CC=CC=C3C2)NC1 |

Canonical SMILES |

C1CC2(CCC3=CC=CC=C3C2)NC1 |

Synonyms |

spiro(tetralin-2,2'-pyrrolidine) |

Origin of Product |

United States |

Significance of the Spiro Tetralin 2,2 Pyrrolidine Scaffold Within Spirocyclic Systems

Spirocyclic scaffolds are increasingly utilized in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved biological activity and physicochemical properties compared to their planar counterparts. bldpharm.comresearchgate.net The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with a higher success rate in clinical drug development. bldpharm.com This increased three-dimensionality allows for a better exploration of chemical space and can enhance the binding affinity and selectivity of a molecule for its biological target. sigmaaldrich.com

The Spiro(tetralin-2,2'-pyrrolidine) scaffold is a prime example of a spirocyclic system that combines the structural rigidity of the tetralin moiety with the versatile pyrrolidine (B122466) ring. The tetralin portion, a hydrogenated naphthalene (B1677914) system, provides a well-defined and conformationally restricted framework. This rigidity is advantageous in drug design as it can help to lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding to a receptor. bldpharm.com The spiro fusion of the tetralin and pyrrolidine rings at the 2-position of the tetralin creates a unique and sterically demanding architecture that can be exploited for achieving target specificity.

Synthetic Methodologies for Spiro Tetralin 2,2 Pyrrolidine and Its Derivatives

Established Synthetic Pathways to Spiro(tetralin-2,2'-pyrrolidine)

The classical synthesis of Spiro(tetralin-2,2'-pyrrolidine) and its substituted derivatives has been well-documented, primarily involving a multi-step sequence that begins with a Michael condensation reaction, followed by cyclization and reduction. nih.govacs.org

The initial and crucial step in the established synthesis of the Spiro(tetralin-2,2'-pyrrolidine) core involves a Michael condensation. nih.govacs.org This reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this specific pathway, the starting material is typically a substituted 2-nitrotetralin. nih.gov

For instance, the synthesis of the parent compound and its 6-methoxy derivative begins with the Michael condensation of 2-nitrotetralin or 6-methoxy-2-nitrotetralin, respectively, with methyl acrylate (B77674). nih.govacs.org This reaction forms the corresponding methyl 3-(2-nitro-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate intermediates. nih.gov This step effectively introduces the carbon chain necessary for the subsequent formation of the pyrrolidine (B122466) ring at the C2 position of the tetralin core.

Following the Michael addition, the next key transformation is a reductive cyclization of the propanoate intermediate. nih.govacs.org This step simultaneously reduces the nitro group to an amine and facilitates an intramolecular cyclization to form a lactam. The resulting product is a spiro[tetralin-2,2'-pyrrolidin]-5'-one. nih.gov This cyclization is a critical step as it establishes the spirocyclic framework, joining the newly introduced side chain to the tetralin ring via the newly formed amino group.

The final step in this established pathway is the reduction of the lactam (amide) group in the spiro[tetralin-2,2'-pyrrolidin]-5'-one intermediate. nih.govacs.org Lithium aluminum hydride (LiAlH₄) is a potent reducing agent employed for this purpose. nih.govbyjus.commasterorganicchemistry.com LiAlH₄ is strong enough to reduce amides and lactams completely to the corresponding amines, which is a reaction that weaker reducing agents like sodium borohydride (B1222165) cannot accomplish. masterorganicchemistry.comyoutube.com

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the lactam. youtube.comyoutube.com This process ultimately cleaves the carbon-oxygen double bond and replaces it with two carbon-hydrogen bonds, converting the lactam into the desired pyrrolidine ring. youtube.com This final reduction yields Spiro(tetralin-2,2'-pyrrolidine). nih.govacs.org The reaction must be performed in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

The same fundamental synthetic sequence has been applied to prepare analogous spiro compounds. For example, Spiro[indan-2,2'-pyrrolidine] is synthesized in a similar fashion starting from 2-nitroindan. nih.govacs.org Furthermore, derivatives can be obtained through subsequent modifications. The synthesis of Spiro[6-hydroxytetralin-2,2'-pyrrolidine] is achieved by the O-demethylation of the corresponding 6-methoxy derivative, Spiro[6-methoxytetralin-2,2'-pyrrolidine]. nih.gov This demonstrates the modularity of the synthetic route, allowing for the generation of various derivatives by selecting the appropriate starting precursor. nih.govacs.org

Table 1: Established Synthetic Pathway for Spiro(tetralin-2,2'-pyrrolidine) and Analogues

| Precursor | Key Steps | Key Reagent | Final Product |

|---|---|---|---|

| 2-Nitrotetralin | Michael Condensation, Reductive Cyclization, Lactam Reduction | Methyl acrylate, LiAlH₄ | Spiro(tetralin-2,2'-pyrrolidine) |

| 6-Methoxy-2-nitrotetralin | Michael Condensation, Reductive Cyclization, Lactam Reduction | Methyl acrylate, LiAlH₄ | Spiro(6-methoxytetralin-2,2'-pyrrolidine) |

| 2-Nitroindan | Michael Condensation, Reductive Cyclization, Lactam Reduction | Methyl acrylate, LiAlH₄ | Spiro(indan-2,2'-pyrrolidine) |

Advanced and Stereoselective Synthesis of Spiro(tetralin-2,2'-pyrrolidine) Analogues

Modern synthetic efforts have focused on developing more efficient and stereoselective methods to access spiro-pyrrolidine scaffolds, which are crucial for creating enantiomerically pure compounds for pharmacological evaluation.

The development of asymmetric methods allows for the control of stereochemistry at the spiro center. One such approach involves the asymmetric isomerization of bicyclic lactams to yield spiro lactams with high diastereoselectivity. rsc.org For example, bicyclic lactams have been isomerized using aluminum trichloride (B1173362) to give spiro lactams, such as spiro 2-pyrrolidin-5-ones, which are direct precursors to spiro-pyrrolidines. rsc.org The stereochemical outcome, whether retention or inversion of configuration at the spiro carbon, was found to depend on the specific structure of the bicyclic precursor. rsc.org

Other advanced strategies include multicomponent reactions, which offer a streamlined approach to complex molecules. A one-pot, three-component 1,3-dipolar cycloaddition reaction has been utilized for the stereoselective synthesis of novel spirocyclic pyrrolidine derivatives. nih.govrsc.org This method involves the reaction of 5-arylidene thiazolidine-2,4-diones, isatin (B1672199), and secondary amino acids, catalyzed by magnetic nanorods, to produce spiro-heterocycles in high yields and with a high degree of diastereoselectivity. nih.govrsc.org Similarly, complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons have been synthesized via multicomponent 1,3-dipolar cycloaddition, where the order of reactant addition was critical for achieving high yields and diastereoselectivity. ua.es These methods highlight the progress towards creating structurally diverse and stereochemically defined spiro-pyrrolidine libraries.

Table 2: Advanced Stereoselective Synthesis of Spiro-Pyrrolidine Analogues

| Methodology | Key Reactants/Catalysts | Product Type | Key Feature |

|---|---|---|---|

| Asymmetric Isomerization | Bicyclic lactams, Aluminum trichloride | Spiro 2-pyrrolidin-5-ones | High diastereoselectivity (>3:1) |

| 1,3-Dipolar Cycloaddition | Isatin, amino acids, 5-arylidene thiazolidine-2,4-diones, Nanocatalyst | Spiro[pyrrolidine/pyrrolizidine/pyrrolothiazolidine] | High yield and diastereoselectivity |

Asymmetric Synthesis Methodologies for Spiro(tetralin-2,2'-pyrrolidine) Derivatives

Chiral Phosphoric Acid Catalysis and Palladium Catalysis

Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts in a variety of asymmetric transformations. In the context of spiropyrrolidine synthesis, CPAs have been utilized to catalyze the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines. whiterose.ac.ukacs.orgnih.govcore.ac.ukyork.ac.uk This "clip-cycle" strategy involves "clipping" the amine to a thioacrylate via an alkene metathesis reaction, followed by the CPA-catalyzed cyclization to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.ukacs.orgnih.govcore.ac.ukyork.ac.uk The thioester group is crucial for activation and can be further manipulated for late-stage diversification. core.ac.uk Density functional theory (DFT) studies have supported the aza-Michael cyclization as the rate-determining and stereochemistry-determining step. whiterose.ac.ukacs.orgnih.govcore.ac.uk This methodology has been successfully applied to the synthesis of various 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.ukacs.orgnih.govcore.ac.uk

Palladium catalysis is another cornerstone of modern organic synthesis and has been applied to the construction of spirocyclic pyrrolidines. One notable example involves a palladium-catalyzed cascade reaction featuring a Narasaka–Heck cyclization, C–H activation, and a [4+2] annulation. nih.gov This process utilizes a γ,δ-unsaturated oxime ester and a C2 insertion unit, such as 2-chlorobenzoic acid, to assemble spirocyclic pyrrolines with high regiocontrol. nih.gov The key to this transformation is the regioselective insertion of the C2 synthon into a spiro-palladacycle intermediate formed through δ-C–H activation. nih.gov Palladium catalysis has also been employed in the hydroarylation of N-alkyl pyrrolines to furnish 3-aryl pyrrolidines, which are valuable scaffolds in drug discovery. chemrxiv.org

Table 1: Chiral Catalyst-Mediated Synthesis of Spiropyrrolidines

| Catalytic System | Reaction Type | Key Features | Ref |

| Chiral Phosphoric Acid | Asymmetric 'Clip-Cycle' Synthesis | High enantioselectivity in the formation of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. | whiterose.ac.ukacs.orgnih.govcore.ac.uk |

| Palladium | Narasaka–Heck/C–H activation/[4+2] Annulation | High regiocontrol in the assembly of spirocyclic pyrrolines. | nih.gov |

| Palladium | Hydroarylation | Direct synthesis of 3-aryl pyrrolidines. | chemrxiv.org |

Organocatalytic 1,3-Dipolar Cycloaddition Reactions to Form Spiro[tetralin-2,2'-pyrrolidine] Scaffolds

Organocatalytic 1,3-dipolar cycloaddition reactions represent a powerful and atom-economical method for the construction of complex heterocyclic scaffolds, including spiro[tetralin-2,2'-pyrrolidine] derivatives. These reactions typically involve the in situ generation of an azomethine ylide from an amino acid and an aldehyde or ketone, which then undergoes a [3+2] cycloaddition with a dipolarophile.

This strategy has been successfully employed for the synthesis of a variety of spiropyrrolidines. nih.govrsc.org For instance, the three-component reaction of isatin or acenaphthenequinone, sarcosine (B1681465) or thiaproline, and a suitable dipolarophile in refluxing ethanol (B145695) provides a straightforward route to novel spiropyrrolidines and spirothiapyrrolizidines with complete regioselectivity. nih.gov The development of novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalysts has also been reported, demonstrating their effectiveness in asymmetric Michael additions for constructing all-carbon quaternary centers. rsc.org

Asymmetric 'Clip-Cycle' Synthesis for Spiropyrrolidines

A notable advancement in the synthesis of spiropyrrolidines is the asymmetric 'clip-cycle' strategy. whiterose.ac.ukacs.orgnih.govcore.ac.ukyork.ac.uk This method involves the initial "clipping" of a Cbz-protected bis-homoallylic amine to a thioacrylate through an alkene metathesis reaction. whiterose.ac.ukacs.orgnih.govcore.ac.uk The subsequent enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, leading to the formation of the pyrrolidine ring. whiterose.ac.ukacs.orgnih.govcore.ac.ukyork.ac.uk This approach allows for the synthesis of a range of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.ukacs.orgnih.govcore.ac.uk The versatility of the thioester functionality provides opportunities for further chemical modifications. core.ac.uk

Multicomponent Reaction Approaches for Spiro[tetralin-2,2'-pyrrolidine] Structures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and operational steps. ua.es These approaches are particularly valuable for the construction of diverse libraries of compounds for drug discovery.

The synthesis of spiro[tetralin-2,2'-pyrrolidine] and its derivatives has benefited from the development of MCRs. For example, a one-pot synthesis of spiro[indan-2,2'-pyrrolidine] and spiro[tetralin-2,2'-pyrrolidine] derivatives has been reported, highlighting the efficiency of such approaches. nih.gov

Three-Component 1,3-Dipolar Cycloaddition Reactions in Spiro[tetralin-2,2'-pyrrolidine] Scaffold Assembly

A prominent MCR for constructing spiropyrrolidine scaffolds is the three-component 1,3-dipolar cycloaddition reaction. nih.goviaea.orgrsc.orgresearchgate.net This reaction typically involves an amino acid (such as sarcosine), an aldehyde or ketone (like isatin), and a dipolarophile. nih.goviaea.org The in situ generated azomethine ylide undergoes cycloaddition with the dipolarophile to afford the desired spiro[indoline-pyrrolidine] derivatives with high regio- and stereoselectivity. iaea.org This method offers operational simplicity and allows for the assembly of complex molecular architectures in a single step. iaea.org The reaction of isatin or acenaphthenequinone, sarcosine or thiaproline, and 4-hydroxy-6-methyl-3-((E)-3-phenylacryloyl)-2H-pyran-2-ones in refluxing ethanol is a specific example that yields novel spiropyrrolidines and spirothiapyrrolizidines with complete regioselectivity. nih.gov

Table 2: Three-Component 1,3-Dipolar Cycloaddition Reactions

| Reactants | Product | Key Features | Ref |

| Isatins, Sarcosine, trans-1,2-Dibenzoylethylene | Spiro[indoline-pyrrolidine] derivatives | High regioselectivity and stereoselectivity, one-pot synthesis. | iaea.org |

| Isatin/Acenaphthenequinone, Sarcosine/Thiaproline, Pyran-2-ones | Spiropyrrolidines and Spirothiapyrrolizidines | Complete regioselectivity, mild conditions. | nih.gov |

| Cyclic amines, Aryl aldehydes, Olefinic oxindoles | Spirooxindole-pyrrolidines | Pot, atom, and step economy (PASE) approach. | rsc.org |

Regio- and Diastereoselective Synthesis of Spiro[tetralin-2,2'-pyrrolidine] Compounds

Achieving high levels of regio- and diastereoselectivity is a critical challenge in the synthesis of complex molecules like spiro[tetralin-2,2'-pyrrolidine]. Several methodologies have been developed to address this challenge.

One approach involves the Michael condensation of 2-nitrotetralin with methyl acrylate, followed by reductive cyclization and subsequent reduction with lithium aluminum hydride to yield spiro[tetralin-2,2'-pyrrolidine]. nih.govacs.org This method provides a clear pathway to the core scaffold.

Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles have proven to be highly effective in controlling both regio- and diastereoselectivity. nih.gov For instance, the reaction of azomethine ylides with 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones leads to the formation of novel spiro-pyrrolidine and pyrrolizine derivatives with high selectivity. nih.gov Similarly, the three-component reaction for the synthesis of spirooxindole-pyrrolidines demonstrates excellent regio- and diastereoselectivity. rsc.org The diastereoselective synthesis of tetralin-fused spirooxindoles has also been achieved via a Lewis acid-catalyzed C(sp³)–H bond functionalization, affording products with excellent diastereoselectivities. researchgate.net

Cascade Reaction Strategies (e.g., Hydride Shift/Cyclization) in Spiro[tetralin-fused oxindoles] Synthesis

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity.

A notable example in the synthesis of spiro[tetralin-fused oxindoles] is the stereoselective synthesis involving a whiterose.ac.uknih.gov-hydride shift/cyclization process. chemrxiv.orgchemrxiv.orgresearchgate.net This reaction can be triggered by an acid catalyst and proceeds with good to excellent diastereoselectivities. chemrxiv.orgchemrxiv.org Interestingly, in some cases, this cascade is accompanied by the replacement of a nitrogen atom with an oxygen atom, leading to hydroxylated spirooxindoles. chemrxiv.orgchemrxiv.orgresearchgate.net Mechanistic investigations suggest that this "atom-replacement" event occurs via an iminium cation intermediate. chemrxiv.orgchemrxiv.org This strategy has been successfully applied to the synthesis of highly congested tetralin-fused spirooxindoles with two contiguous stereogenic centers. chemrxiv.orgchemrxiv.orgresearchgate.net Other cascade reactions for the synthesis of spirooxindoles include a [5 + 1] double Michael addition. nih.gov

Ring-Closing Metathesis Applications in Complex Spiropyrrolidine Architecture

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and spirocyclic systems in organic synthesis. While a direct application of RCM for the synthesis of the parent spiro(tetralin-2,2'-pyrrolidine) is not extensively documented in the reviewed literature, its utility in assembling more complex spiropyrrolidine architectures is well-established. This powerful catalytic reaction, often employing ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, facilitates the formation of a carbon-carbon double bond with the concomitant release of a small volatile alkene, such as ethylene (B1197577).

For instance, the synthesis of intricate spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons has been successfully achieved where RCM is a key step. ua.esresearchgate.net In one example, a spirocycloadduct containing two allylic substituents was subjected to RCM using the Hoveyda-Grubbs catalyst (1 mol%) in refluxing dichloromethane, affording a more complex, condensed spirotricyclic structure in a high yield of 91%. ua.es This demonstrates the robustness of RCM in creating additional rings on a pre-existing spiropyrrolidine framework.

The general strategy for applying RCM to the synthesis of spiropyrrolidines involves the preparation of a diene precursor attached to a central atom, which, upon exposure to a metathesis catalyst, undergoes intramolecular cyclization. The versatility of this method allows for the introduction of various substituents on the diene precursor, leading to a diverse range of functionalized spiropyrrolidines.

Derivatization and Functionalization Strategies for Spiro(tetralin-2,2'-pyrrolidine)

Further modification of the spiro(tetralin-2,2'-pyrrolidine) core is crucial for exploring its structure-activity relationship (SAR) in various biological contexts. These modifications can be broadly categorized into N-substitution on the pyrrolidine ring and functionalization of the pyrrolidine ring itself.

N-Substitution and Pyrrolidine Ring Modification in Spiro(tetralin-2,2'-pyrrolidine)

The secondary amine of the pyrrolidine ring in spiro(tetralin-2,2'-pyrrolidine) provides a convenient handle for N-substitution. A common and straightforward derivatization is N-methylation. The synthesis of the N-methyl derivative of spiro(tetralin-2,2'-pyrrolidine) has been reported, and this modification has been shown to influence the biological activity of the parent compound. nih.govnih.gov

Beyond simple alkylation, a wide array of substituents can be introduced at the nitrogen atom. These modifications can significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which in turn can affect its pharmacokinetic and pharmacodynamic profiles.

While specific examples of extensive pyrrolidine ring modifications for spiro(tetralin-2,2'-pyrrolidine) are limited in the reviewed literature, general strategies for the functionalization of pyrrolidine rings can be applied. These methods include, but are not limited to:

Introduction of substituents at the 3- and 4-positions: This can be achieved through various synthetic routes, often starting from functionalized precursors before the formation of the spirocyclic system. For example, the synthesis of aromatic hydroxylated derivatives of the analogous spiro[indan-2,2'-pyrrolidine] has been reported, indicating that modifications on the carbocyclic portion of the spiro system are feasible and can be explored for the tetralin analogue. nih.gov

Oxidation to form spiropyrrolidinones: The pyrrolidine ring can be oxidized to the corresponding lactam, introducing a carbonyl group that can serve as a handle for further functionalization.

The synthesis of various substituted spiropyrrolidines, often through multi-component reactions, highlights the potential for creating a diverse library of spiro(tetralin-2,2'-pyrrolidine) derivatives with modifications at multiple positions of the pyrrolidine ring. nih.govrsc.orgresearchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of Spiro Tetralin 2,2 Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Spiro(tetralin-2,2'-pyrrolidine). It provides detailed information about the molecular framework, the connectivity of atoms, and the spatial arrangement of the constituent rings.

High-Resolution 1H and 13C NMR Spectroscopy for Structural Elucidation

The ¹H NMR spectrum is expected to show distinct regions:

Aromatic Region (approx. 7.0-7.5 ppm): Signals corresponding to the four protons on the benzene (B151609) ring of the tetralin moiety.

Aliphatic Region (approx. 1.5-3.5 ppm): A complex series of overlapping multiplets for the methylene (B1212753) (CH₂) protons of the pyrrolidine (B122466) ring and the non-aromatic portion of the tetralin ring. The proton on the nitrogen (N-H) would also appear in this region, often as a broad singlet.

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. Key signals include:

Aromatic Carbons: Signals in the downfield region (approx. 120-140 ppm).

Spiro Carbon: A unique quaternary carbon signal (C-2) which is the defining feature of the spiro junction, expected to appear around 70-80 ppm. rsc.org

Aliphatic Carbons: Signals for the various CH₂ groups of the pyrrolidine and tetralin rings in the upfield region (approx. 20-60 ppm).

The precise chemical shifts and coupling constants derived from these spectra allow for the unambiguous assignment of the compound's constitution.

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for Spiro(tetralin-2,2'-pyrrolidine)

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH | ¹H | 7.0 - 7.5 | 4 protons, complex multiplet patterns |

| Aromatic C | ¹³C | 125 - 140 | 4 signals for CH, 2 for quaternary C |

| Aliphatic CH₂ (Tetralin) | ¹H | 1.8 - 3.0 | Multiple overlapping signals |

| Aliphatic CH₂ (Pyrrolidine) | ¹H | 1.7 - 3.2 | Multiple overlapping signals |

| Pyrrolidine NH | ¹H | 1.5 - 3.5 | Typically a broad singlet, position is variable |

| Spiro C (C-2) | ¹³C | 70 - 80 | Quaternary carbon, key structural indicator |

| Aliphatic CH₂ (Tetralin) | ¹³C | 25 - 40 | 3 distinct signals |

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC)

To resolve the complexities of the 1D spectra and definitively establish the molecule's structure, advanced two-dimensional (2D) NMR techniques are employed. For spirocyclic systems like Spiro(tetralin-2,2'-pyrrolidine), COSY, HSQC, and HMBC experiments are crucial for confirming atomic connectivity and stereochemistry. rsc.orgnih.govrsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH or ³JHH coupling). It is invaluable for tracing the proton networks within the pyrrolidine and tetralin rings, helping to assign the complex aliphatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (¹JCH). It provides a clear map of which protons are bonded to which carbons, simplifying the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for connecting different fragments of the molecule. For instance, it can show correlations from the protons on C-1 and C-3 of the tetralin ring to the spiro carbon (C-2), confirming the spirocyclic junction.

Together, these 2D NMR methods provide a comprehensive and unambiguous picture of the molecular structure, confirming the regiochemistry and stereochemistry of the final compound. nih.gov

Table 2: Application of 2D NMR Techniques for Spiro(tetralin-2,2'-pyrrolidine)

| 2D NMR Experiment | Information Gained | Example Application |

|---|---|---|

| COSY | ¹H-¹H coupling networks | Tracing connectivity from H-3' to H-4' to H-5' in the pyrrolidine ring. |

| HSQC | Direct ¹H-¹³C one-bond correlations | Assigning the ¹³C signal for C-4 based on the signal of its attached protons. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Confirming the spiro center by observing a correlation from the H-1 protons to the C-2 spiro carbon. |

Variable Temperature NMR Studies for Dynamic Processes

Spiro(tetralin-2,2'-pyrrolidine) is not a static molecule. The cyclohexane-like and pyrrolidine rings can undergo conformational changes, such as ring-puckering or chair-flips. Variable Temperature (VT) NMR is the primary technique used to study these dynamic processes. nih.gov

By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At high temperatures, if the conformational exchange is fast on the NMR timescale, the signals for atoms that exchange between different environments will appear as sharp, averaged peaks. As the temperature is lowered, the rate of exchange slows down. This can lead to signal broadening, followed by coalescence into a single broad peak at a specific temperature (the coalescence temperature), and finally, sharpening into separate, distinct signals for each conformer at low temperatures.

Analysis of these spectral changes allows for the calculation of the energy barriers (activation energy, ΔG‡) associated with these dynamic processes, providing crucial insights into the molecule's conformational flexibility and stability.

In Situ NMR Experiments for Reaction Monitoring and Mechanistic Insights

In situ (in the reaction mixture) NMR spectroscopy is a powerful method for monitoring the progress of a chemical reaction in real-time. This technique could be applied to study the synthesis of Spiro(tetralin-2,2'-pyrrolidine), which can be prepared via a multi-step sequence involving a Michael condensation followed by reductive cyclization. nih.gov

By setting up the reaction directly in an NMR tube, spectra can be acquired at regular intervals. This allows researchers to:

Track the disappearance of reactant signals and the simultaneous appearance of intermediate and product signals.

Quantify the formation of products and by-products over time to determine reaction kinetics.

Optimize reaction conditions, such as temperature, catalyst loading, and reaction time, for maximum yield and selectivity. ua.es

Detect and characterize transient intermediates that may provide insight into the reaction mechanism.

This approach provides a detailed, time-resolved view of the chemical transformation, offering much more information than traditional analysis of the final product alone. chemrxiv.org

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through analysis of its fragmentation patterns. For Spiro(tetralin-2,2'-pyrrolidine) (Molecular Formula: C₁₃H₁₇N), the molecular weight is 187.28 g/mol .

High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion to a very high degree of precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula by comparing the exact measured mass to the calculated mass (for C₁₃H₁₇N, the calculated monoisotopic mass is 187.1361 u). This is a definitive method for confirming the identity of a synthesized compound. ua.es

When subjected to techniques like Electron Ionization (EI), the molecular ion (M⁺˙) will fragment in a reproducible manner. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure. For Spiro(tetralin-2,2'-pyrrolidine), expected fragmentation pathways would include:

Cleavage of the C-C bonds adjacent to the nitrogen atom in the pyrrolidine ring.

Loss of small, stable neutral molecules like ethylene (B1197577) from the pyrrolidine ring.

Fragmentation of the tetralin ring, potentially through a retro-Diels-Alder reaction to lose a C₄H₆ fragment.

A proposed fragmentation pathway for a related spiro compound shows how analysis of the daughter ions can confirm the connectivity of the parent molecule. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Spiro(tetralin-2,2'-pyrrolidine) |

| 2-nitrotetralin |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. In the analysis of novel or synthesized compounds, HRMS provides a high degree of confidence in the proposed molecular formula. nih.gov

For spiro(tetralin-2,2'-pyrrolidine), HRMS analysis would yield a highly accurate mass measurement of the molecular ion. This data is instrumental in confirming the elemental composition of C₁₃H₁₇N. The high resolution allows for the differentiation of the target molecule from other potential isobaric compounds, which may have the same nominal mass but different atomic compositions.

Table 1: Theoretical HRMS Data for Spiro(tetralin-2,2'-pyrrolidine)

| Parameter | Value |

| Molecular Formula | C₁₃H₁₇N |

| Monoisotopic Mass | 187.1356 u |

| Calculated m/z [M+H]⁺ | 188.1434 |

Note: This table represents theoretical data calculated for the specified compound.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a powerful analytical tool that combines a soft ionization technique (ESI) with a high-resolution mass analyzer (TOF). ESI is particularly well-suited for polar molecules and allows for the gentle ionization of the analyte, often preserving the intact molecular ion. The TOF analyzer then separates these ions based on their flight time to the detector, providing high mass accuracy.

In the context of spiro(tetralin-2,2'-pyrrolidine), ESI-TOF would be employed to obtain a precise mass measurement of the protonated molecule [M+H]⁺. This technique is especially valuable when dealing with complex matrices or when analyzing compounds that are not amenable to more energetic ionization methods. The combination of ESI's soft ionization and TOF's high resolution makes it a preferred method for confirming the molecular weight and, by extension, the elemental composition of synthetic products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. It is a robust and widely used method for the analysis of volatile and thermally stable compounds. researchgate.net

In the analysis of spiro(tetralin-2,2'-pyrrolidine), the gas chromatograph would first separate the compound from any impurities or reaction byproducts. The separated compound then enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy ionization process leads to characteristic fragmentation of the molecule. nist.gov The resulting mass spectrum, a fingerprint of the molecule, reveals the masses of the molecular ion and its various fragments.

The fragmentation pattern of spiro(tetralin-2,2'-pyrrolidine) would likely show cleavage of the pyrrolidine ring and fragmentation of the tetralin moiety. Analysis of these fragments provides valuable structural information, corroborating the identity of the compound. For instance, the loss of specific neutral fragments can indicate the presence of certain substructures within the molecule.

Table 2: Potential GC-MS Fragmentation Data for Spiro(tetralin-2,2'-pyrrolidine)

| m/z Value | Proposed Fragment |

| 187 | [M]⁺ (Molecular Ion) |

| 130 | [M - C₄H₇N]⁺ (Loss of pyrrolidine ring) |

| 115 | [C₉H₇]⁺ (Naphthalene fragment after rearrangement) |

| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Note: This table represents potential fragmentation patterns based on the structure of the compound and general fragmentation rules in mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum for each compound.

The IR spectrum of spiro(tetralin-2,2'-pyrrolidine) would exhibit characteristic absorption bands corresponding to the functional groups present in its structure. The key features would include:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the pyrrolidine ring. The exact position and shape of this peak can provide information about hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the tetralin and pyrrolidine rings would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the pyrrolidine ring would typically appear in the 1020-1250 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for Spiro(tetralin-2,2'-pyrrolidine)

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| 3300-3500 | N-H | Stretch |

| >3000 | Aromatic C-H | Stretch |

| <3000 | Aliphatic C-H | Stretch |

| 1450-1600 | Aromatic C=C | Stretch |

| 1020-1250 | C-N | Stretch |

Note: This table presents expected ranges for the characteristic IR absorption bands.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

An X-ray crystallographic analysis of a suitable single crystal of spiro(tetralin-2,2'-pyrrolidine) would reveal the precise spatial relationship between the tetralin and pyrrolidine rings. It would confirm the spirocyclic nature of the molecule, where the two rings are joined at a single carbon atom. The analysis would also provide detailed information on the puckering of the non-aromatic rings and the orientation of the substituents. This level of structural detail is invaluable for understanding the molecule's steric and electronic properties.

Stereochemical and Conformational Analysis of Spiro Tetralin 2,2 Pyrrolidine

Elucidation of Stereochemistry at the Spiro Center

The spiro center in spiro(tetralin-2,2'-pyrrolidine) is a quaternary carbon atom that serves as the pivot for the two fused rings. The determination of the relative and absolute stereochemistry at this center is fundamental to characterizing the molecule. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for this purpose.

The regioselectivity and stereochemistry of spirocyclic pyrrolidines are typically established through a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY). rsc.orgnih.gov For instance, in the structural elucidation of related spiro-pyrrolidine derivatives, HMBC is crucial for identifying long-range couplings. The correlation between the methine proton of the pyrrolidine (B122466) ring and the spiro carbon, as well as adjacent carbons in the tetralin ring, can definitively establish the connectivity and spatial arrangement. nih.gov

In one specific analysis of a related spiro-pyrrolidine derivative, the ¹³C NMR spectrum clearly showed two distinct peaks corresponding to the two spiro carbons, confirming the spirocyclic nature of the compound. nih.gov Furthermore, specific proton couplings, such as a doublet of doublets observed for a key proton on the pyrrolidine ring, provide definitive evidence for a particular regio- and stereochemical outcome. nih.gov The absence of such a signal pattern would suggest the formation of a different isomer. nih.gov

Table 1: Spectroscopic Methods for Stereochemical Elucidation of Spiro-Pyrrolidines

| Spectroscopic Technique | Information Provided | Reference |

|---|---|---|

| ¹H NMR | Provides information on the proton environment and coupling constants (J-values) which indicate dihedral angles between adjacent protons. | nih.gov |

| ¹³C NMR | Identifies the number of unique carbon atoms, including the characteristic signal of the spiro carbon. | rsc.orgnih.gov |

| COSY (Correlation Spectroscopy) | Reveals proton-proton coupling networks within the tetralin and pyrrolidine rings. | rsc.orgnih.gov |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. | rsc.orgnih.gov |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity across the spiro junction. | rsc.orgnih.gov |

Conformational Preferences of the Pyrrolidine Ring in Spiro(tetralin-2,2'-pyrrolidine)

Saturated five-membered rings like pyrrolidine undergo a low-energy conformational change called pseudorotation, which allows for a continuous interconversion between various "puckered" conformations. nih.gov This intrinsic property allows the pyrrolidine ring to adopt energetically favorable three-dimensional shapes. nih.gov The primary conformations are typically described as envelope (where four atoms are coplanar and the fifth is out of plane) and twist (or half-chair, where no four atoms are coplanar). For the pyrrolidine ring in proline, these are often referred to as Cγ-exo and Cγ-endo envelope conformers. nih.gov In spiro(tetralin-2,2'-pyrrolidine), the pyrrolidine ring will similarly exist as a distribution of these conformers, with the specific preference influenced by the steric constraints of the fused tetralin ring.

The conformational equilibrium of the pyrrolidine ring can be significantly influenced by the nature and position of substituents. The electronegativity of substituents can control the ring's pucker through inductive and stereoelectronic effects. nih.gov For example, studies on proline derivatives have shown that substituents at the C-4 position can favor either the exo or endo envelope conformation. nih.gov Similarly, substituents on the nitrogen or carbon atoms of the pyrrolidine ring in the spiro(tetralin-2,2'-pyrrolidine) framework would be expected to shift the conformational equilibrium.

Furthermore, the fusion of the pyrrolidine ring to the tetralin moiety at the spiro center imposes significant steric constraints. The bulky tetralin group restricts the pseudorotational freedom of the pyrrolidine ring, leading to a more defined set of preferred conformations compared to an unsubstituted pyrrolidine.

Computational chemistry provides powerful tools for investigating the complex conformational landscape of molecules like spiro(tetralin-2,2'-pyrrolidine). Methods such as Density Functional Theory (DFT) and ab initio calculations are used to map the potential energy surface (PES) and identify stable conformers and the transition states that connect them. researchgate.netnih.gov

For the tetralin portion itself, computational studies have identified various low-energy conformations, such as "bent" and "twisted" forms. researchgate.net A similar approach can be applied to the entire spiro(tetralin-2,2'-pyrrolidine) molecule. By performing calculations with different functionals (e.g., B3LYP, M06-2X) and basis sets, researchers can predict the relative energies of different conformers, the energy barriers to interconversion, and how factors like solvent and substituents affect the conformational preferences. researchgate.netnih.gov Molecular modeling is also used to visualize these conformations and understand the steric interactions that determine their stability. nih.gov

Table 2: Computational Methods for Conformational Analysis

| Computational Method | Purpose | Typical Software/Functionals | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculates the potential energy surface, locates minimum energy conformers and transition states. | Gaussian; Functionals: B3LYP, M06-2X, ωB97X-D | researchgate.netnih.gov |

| ***Ab initio* Methods (MP2, CCSD)** | Provides high-accuracy energy calculations for key conformers to validate DFT results. | Gaussian | researchgate.netnih.gov |

| Potential Energy Surface (PES) Scan | Systematically explores the conformational space by varying key dihedral angles to map out the energy landscape. | N/A | researchgate.net |

| Molecular Modelling | Visualizes 3D structures and helps in understanding steric and electronic effects. | GaussView, Origin | researchgate.netnih.govnih.gov |

Diastereomeric Ratio Determination and Stereocontrol Strategies

The synthesis of spiro(tetralin-2,2'-pyrrolidine), particularly through multicomponent reactions like 1,3-dipolar cycloadditions, can potentially generate multiple diastereomers. The spiro center and other stereocenters on the pyrrolidine ring contribute to this possibility. Therefore, controlling and determining the diastereomeric ratio (d.r.) is a key aspect of its synthesis.

High diastereoselectivity is a desirable outcome in these synthetic protocols. rsc.orgnih.gov The determination of the d.r. is typically achieved by analyzing the crude reaction mixture using ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC).

Strategies to control the stereochemical outcome often rely on sophisticated catalysis. For instance, the stereodivergent synthesis of chiral pyrrolidines has been achieved using silver(I) catalysis with distinct chiral ligand systems. organic-chemistry.org By carefully selecting the catalyst—such as a combination of a silver salt and a chiral phosphine (B1218219) ligand—it is possible to selectively favor the formation of either the exo or endo diastereomer with excellent diastereoselectivity, sometimes exceeding a 99:1 ratio. organic-chemistry.org These strategies offer a powerful method for accessing specific stereoisomers of spiro-pyrrolidine compounds.

Table 3: Examples of Stereocontrol in Spiro-Pyrrolidine Synthesis

| Reaction Type | Catalyst/Method | Diastereomeric Ratio (d.r.) Achieved | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | AgHMDS/DTBM-Segphos (for exo) | Up to >99:1 | organic-chemistry.org |

| [3+2] Cycloaddition | Ag₂O/CA-AA-Amidphos (for endo) | Up to >99:1 | organic-chemistry.org |

| Multicomponent 1,3-Dipolar Cycloaddition | MnCoCuFe₂O₄@L-proline magnetic nanorods | High diastereoselectivity for endo isomer | rsc.orgnih.gov |

| Base-promoted Dimerization | Base-promoted reaction of isatin (B1672199) derivatives | ~4:1 | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of Spiro Tetralin 2,2 Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a fundamental tool for predicting a wide range of molecular properties from first principles. For Spiro(tetralin-2,2'-pyrrolidine), DFT calculations would be instrumental in understanding its intrinsic chemical nature.

DFT calculations can provide a detailed picture of the electronic landscape of Spiro(tetralin-2,2'-pyrrolidine). Key parameters that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting non-covalent interactions with other molecules, including biological receptors. For analogous spiro-pyrrolidine systems, DFT has been successfully used to elucidate these electronic properties, often in conjunction with experimental techniques to validate the computational models. researchgate.net

The three-dimensional structure of a molecule is intimately linked to its biological activity. Spiro(tetralin-2,2'-pyrrolidine) possesses conformational flexibility in both its tetralin and pyrrolidine (B122466) rings. DFT calculations can be employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers for interconversion between them. By calculating the relative energies of different puckering modes of the pyrrolidine ring and various conformations of the tetralin system, researchers can predict the most likely shapes the molecule will adopt in solution or within a protein binding pocket. Furthermore, DFT can model the transition states of chemical reactions, providing insight into the energy required to reach these transient structures.

Understanding the mechanism of chemical reactions at a molecular level is fundamental for optimizing synthetic routes and predicting potential metabolic pathways. DFT calculations are widely used to map out the reaction pathways for the formation of complex molecules. For instance, the synthesis of spiro-pyrrolidine derivatives often involves multi-component reactions, such as 1,3-dipolar cycloadditions. rsc.org DFT can be used to model the reactants, transition states, and products of each step in the reaction sequence. This allows for the determination of the most energetically favorable reaction pathway, explaining the observed regioselectivity and stereoselectivity of the synthesis. While specific DFT studies on the synthesis of Spiro(tetralin-2,2'-pyrrolidine) are not prominent, the methodology has been extensively applied to similar spirocyclic compounds to understand their formation. researchgate.netrsc.org

Molecular Mechanics (MM) Calculations for Conformational Energy

While DFT provides a high level of accuracy, it can be computationally expensive for large systems or extensive conformational searches. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach to calculate the conformational energies of molecules. MM methods use a force field, which is a set of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. For Spiro(tetralin-2,2'-pyrrolidine), MM calculations would be particularly useful for performing a broad exploration of its conformational space to identify a set of low-energy conformers. These conformers can then be subjected to more accurate, higher-level calculations, such as DFT. The conformational flexibility of the pyrrolidine ring, which can adopt various puckered conformations, is a key aspect that can be efficiently studied using MM. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic behavior of the molecule. For Spiro(tetralin-2,2'-pyrrolidine), an MD simulation would allow for the exploration of its conformational landscape in a simulated environment, such as in a solvent or within a biological membrane. This technique is invaluable for understanding how the molecule samples different conformations and how it interacts with its surroundings. MD simulations can reveal the flexibility of different parts of the molecule and the timescales of conformational changes. Such simulations are often used in conjunction with molecular docking to assess the stability of a ligand within a protein binding site. nih.gov

Molecular Docking and Ligand-Target Interaction Studies

Given that Spiro(tetralin-2,2'-pyrrolidine) derivatives have been investigated for their analgesic properties, molecular docking is a critical computational technique to understand their mechanism of action at a molecular level. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their binding affinity.

For Spiro(tetralin-2,2'-pyrrolidine), docking studies would be performed against relevant biological targets for analgesia, such as opioid receptors or other proteins in the pain signaling pathway. The results of these simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the binding affinity and selectivity of the compound. While specific docking studies for the parent Spiro(tetralin-2,2'-pyrrolidine) are not widely reported, this methodology is a standard in the study of analogous spiro-pyrrolidine compounds with various biological activities, including antimicrobial, anticancer, and antifungal properties. mdpi.comnih.govnih.gov These studies provide a blueprint for how molecular docking can be applied to elucidate the structure-activity relationships of Spiro(tetralin-2,2'-pyrrolidine) derivatives and guide the design of more potent and selective analgesic agents.

In Silico Screening Methodologies for Spiro(tetralin-2,2'-pyrrolidine) Derivatives

In the quest for novel drug candidates, in silico screening methodologies have become indispensable tools for the rapid and cost-effective identification of promising compounds. For derivatives of the Spiro(tetralin-2,2'-pyrrolidine) core, these computational techniques are employed to predict their biological activity and pharmacokinetic properties.

Virtual screening is a primary approach used to assess the potential of large libraries of spiro-compounds. This method involves the computational docking of molecules into the binding site of a biological target. For instance, in the study of spirooxindole derivatives, which share the spirocyclic feature, virtual screening has been used to identify compounds with the potential to inhibit specific cancer-related proteins. The screening process often involves evaluating various physicochemical properties to ensure "drug-likeness."

A critical aspect of in silico screening is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The ADME profile of a drug candidate is a key determinant of its clinical success. For spiropyrrolidine derivatives, computational tools are used to predict properties such as aqueous solubility, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes. These predictions help in prioritizing compounds for synthesis and further experimental testing. nih.gov

One study on spiropyrrolidine tethered indeno-quinoxaline hybrids utilized ADME screening to optimize the physicochemical properties of the designed compounds and to ascertain their drug-like characteristics. mdpi.com This pre-emptive analysis is crucial for weeding out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

The following table summarizes the types of in silico screening methodologies applied to spiropyrrolidine derivatives and their purposes.

| Screening Methodology | Purpose | Example Application |

| Virtual Screening | Identify potential lead compounds from large libraries. | Screening of spirooxindole libraries against cancer targets. |

| ADME Prediction | Evaluate pharmacokinetic properties. | Prediction of solubility and metabolic stability of spiropyrrolidine derivatives. nih.gov |

| Toxicity Prediction | Assess potential for adverse effects. | Evaluation of AMES toxicity and hERG inhibition for novel pyrrolidine-based inhibitors. nih.gov |

Binding Affinity Prediction and Analysis (e.g., ∆G)

A crucial step in computational drug design is the accurate prediction of the binding affinity between a ligand and its target protein. The change in Gibbs free energy (∆G) upon binding is a key thermodynamic parameter that quantifies this affinity. Lower, more negative ∆G values indicate a more stable and favorable interaction.

Molecular docking simulations are widely used to predict the binding poses of ligands and to estimate their binding affinities. In a study of spiropyrrolidine tethered indeno-quinoxaline hybrids, molecular docking was performed against several microbial and metabolic enzyme targets. mdpi.com The Glide docking program was used to calculate the binding energies, with the most promising compounds exhibiting binding energies ranging from -27.625 to -46.196 kcal/mol. mdpi.com These values suggest a strong interaction with the target proteins.

For example, compound 5d from this study showed a binding energy of -53.25 kcal/mol with S. aureus tyrosyl-tRNA synthetase, indicating a very stable complex. mdpi.com Such predictions are instrumental in understanding the structure-activity relationships and in guiding the design of more potent inhibitors.

The following table presents a selection of predicted binding affinities for spiropyrrolidine derivatives against various protein targets, as reported in the literature.

| Compound Class | Protein Target | Predicted Binding Affinity (Method) | Reference |

| Spiropyrrolidine tethered indeno-quinoxaline | S. aureus tyrosyl-tRNA synthetase | -53.25 kcal/mol (MMGBSA) | mdpi.com |

| Spiropyrrolidine tethered indeno-quinoxaline | Tyrosine kinase | -34.15 kcal/mol (MMGBSA) | mdpi.com |

| Spiropyrrolidine tethered indeno-quinoxaline | Human pancreatic α-amylase | -45.92 kcal/mol (MMGBSA) | mdpi.com |

| Pyrrolidine derivatives | Myeloid cell leukemia-1 (Mcl-1) | - | nih.gov |

These computational predictions of binding affinity are invaluable for prioritizing synthetic efforts and for providing a molecular basis for the observed biological activities.

Homology Modeling in Target Interaction Studies

In many cases, the experimental three-dimensional structure of a drug target is not available. This is a significant hurdle for structure-based drug design. Homology modeling, also known as comparative modeling, provides a powerful solution to this problem by constructing a 3D model of a target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein. nih.govyoutube.com

This technique is particularly relevant for studying the interactions of Spiro(tetralin-2,2'-pyrrolidine) derivatives when the target structure is unknown. The process involves identifying a suitable template structure from the Protein Data Bank (PDB), aligning the target sequence with the template, building the model, and then refining and validating the model. nih.gov

A notable example of the application of homology modeling is in the study of N-substituted spiropiperidine analogues as agonists for the nociceptin/orphanin FQ (NOP) receptor, a target for which no crystal structure was available. nih.gov Researchers constructed a 3D model of the NOP receptor using the structure of the bovine rhodopsin as a template. nih.gov This homology model was then used in molecular docking simulations to investigate the binding modes of the spiropiperidine ligands. nih.gov The study revealed key interactions between the ligands and the receptor, providing insights that were consistent with the experimental structure-activity relationship data. nih.gov

The use of homology models allows for:

Virtual screening of compound libraries against targets with unknown structures.

Rationalization of structure-activity relationships by visualizing ligand-receptor interactions.

Design of new derivatives with improved binding affinity and selectivity.

The accuracy of a homology model is highly dependent on the sequence identity between the target and the template. Models built on high sequence identity are generally more reliable and can be used with greater confidence in drug design projects. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Spiropyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the key structural features that influence their potency.

For spiropyrrolidine derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities. These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and electronic.

In a study on pyrrolidine derivatives as inhibitors of Myeloid cell leukemia-1 (Mcl-1), several QSAR models were developed, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR). nih.gov The statistical robustness of these models, indicated by high Q² and R² values, demonstrated their predictive power. nih.gov The CoMFA and CoMSIA contour maps generated from these studies provided a visual representation of the regions around the molecular scaffold where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for activity. nih.gov

Similarly, a QSAR study on N-substituted spiropiperidine analogues as NOP receptor agonists yielded a robust CoMFA model with a cross-validated coefficient (q²) of 0.819 and a conventional R² of 0.950. nih.gov This model highlighted the importance of electrostatic and steric interactions in determining the binding affinity of these compounds. nih.gov

The general workflow for a QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The insights gained from QSAR models are instrumental in the rational design of new Spiro(tetralin-2,2'-pyrrolidine) derivatives with enhanced therapeutic potential.

Reactivity Profiles and Reaction Mechanisms of Spiro Tetralin 2,2 Pyrrolidine

Exploration of Reaction Pathways Leading to Spiro(tetralin-2,2'-pyrrolidine) Scaffolds

The synthesis of spiro(tetralin-2,2'-pyrrolidine) and its derivatives can be achieved through several strategic reaction pathways. A common and effective method is the 1,3-dipolar cycloaddition reaction. nih.govnih.gov This approach typically involves the in situ generation of an azomethine ylide, which then reacts with a suitable dipolarophile. nih.govnih.gov For instance, the reaction of isatin (B1672199) with secondary amino acids like L-proline can generate an azomethine ylide, which subsequently undergoes a [3+2] cycloaddition with a dipolarophile to form the desired spiro-pyrrolidine ring system. nih.govnih.govrsc.org

Another established pathway involves a multi-step sequence starting with a Michael condensation. For example, spiro[tetralin-2,2'-pyrrolidine] has been prepared by the initial Michael condensation of 2-nitrotetralin with methyl acrylate (B77674). nih.govacs.org The resulting product can then undergo reductive cyclization, followed by reduction with a reagent like lithium aluminum hydride (LiAlH4), to yield the final spiro compound. nih.govacs.org

Furthermore, multicomponent reactions (MCRs) offer an efficient route to complex spiro-heterocycles. nih.govrsc.org These reactions, by combining three or more reactants in a single step, allow for the rapid construction of diverse chemical libraries. nih.gov For example, a three-component reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and a secondary amino acid can stereoselectively produce spirocyclic pyrrolidine (B122466) derivatives. nih.govrsc.org The choice of reactants and the order of their addition can be critical for the success of these MCRs. ua.es

The table below summarizes some of the key reaction pathways explored for the synthesis of spiro(tetralin-2,2'-pyrrolidine) scaffolds.

| Reaction Pathway | Key Reactants | Intermediate Species | Final Product | Citations |

| 1,3-Dipolar Cycloaddition | Isatin, L-proline, Dipolarophile | Azomethine ylide | Spirooxindolo-pyrrolidine | nih.govnih.govrsc.org |

| Michael Condensation & Reductive Cyclization | 2-Nitrotetralin, Methyl acrylate | Michael adduct | Spiro(tetralin-2,2'-pyrrolidine) | nih.govacs.org |

| Multicomponent Reaction | 5-Arylidene thiazolidine-2,4-diones, Isatin, Secondary amino acid | Not explicitly isolated | Spirocyclic pyrrolidine derivative | nih.govrsc.org |

Intramolecular Cyclization Mechanisms in Spiropyrrolidine Formation

Intramolecular cyclization is a pivotal step in many synthetic routes to spiropyrrolidines, including those based on the tetralin framework. One prominent mechanism involves the intramolecular aza-Michael cyclization. whiterose.ac.uk This strategy has been employed in the asymmetric synthesis of pyrrolidines and spiropyrrolidines. whiterose.ac.uk The process often begins with the formation of a precursor containing both a nucleophilic amine and an electrophilic Michael acceptor within the same molecule. whiterose.ac.uk Catalyzed by a chiral acid, this precursor undergoes cyclization to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk

Reductive cyclization is another important intramolecular process. As mentioned earlier, the product of the Michael condensation between 2-nitrotetralin and methyl acrylate can be reductively cyclized to form a lactam intermediate, which is then further reduced to the spiro(tetralin-2,2'-pyrrolidine). nih.govacs.org This reductive cyclization step is crucial for the formation of the pyrrolidine ring.

Recent advancements have also explored novel cyclization cascades. For example, a reductive cleavage/Horner-Wadsworth-Emmons cascade has been developed for the spirocyclization of isoxazolines bearing a distal β-ketophosphonate, leading to a variety of spirocyclic pyrrolidines. nih.gov While not specific to the tetralin system, this highlights the potential of innovative intramolecular cyclization strategies.

The mechanism of cyclization can also involve radical intermediates. For instance, photoredox catalysis can be used to generate α-amino radicals that undergo 5-exo-trig/dig cyclizations to form spirocyclic systems. nih.gov Another proposed mechanism involves a radical initiating α-C(sp³)–H activation of ethers and addition to palladium carbene-derived styrenes, leading to radicals that can cyclize. researchgate.net

The table below outlines different intramolecular cyclization mechanisms relevant to spiropyrrolidine formation.

| Cyclization Mechanism | Key Feature | Catalyst/Reagent | Precursor Type | Citations |

| Aza-Michael Cyclization | Nucleophilic attack of an amine on an intramolecular Michael acceptor | Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amines | whiterose.ac.uk |

| Reductive Cyclization | Reduction of a nitro group followed by cyclization | LiAlH4 | Nitro-ester derivative | nih.govacs.org |

| Reductive Spirocyclization Cascade | Reductive cleavage of isoxazoline (B3343090) and subsequent cyclization | Not specified | Isoxazolines with β-ketophosphonate | nih.gov |

| Radical Cyclization | Formation and cyclization of an α-amino radical | Photoredox catalyst | Not specified | nih.gov |

Intermolecular Addition Reactions for Spiro(tetralin-2,2'-pyrrolidine) Precursors

The synthesis of precursors for spiro(tetralin-2,2'-pyrrolidine) often relies on intermolecular addition reactions. These reactions assemble the necessary fragments that will subsequently undergo cyclization to form the spirocyclic system.

A fundamental intermolecular reaction is the Michael addition. As previously discussed, the synthesis of spiro[tetralin-2,2'-pyrrolidine] can commence with the Michael condensation of 2-nitrotetralin and methyl acrylate. nih.govacs.org This reaction forms a key carbon-carbon bond and sets the stage for the subsequent reductive cyclization.

Another crucial class of intermolecular reactions is the [3+2] cycloaddition. researchgate.net This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. researchgate.net In the context of spiropyrrolidine synthesis, an azomethine ylide, often generated in situ, serves as the 1,3-dipole. This ylide then reacts with an alkene (the dipolarophile) in a concerted or stepwise fashion to construct the pyrrolidine ring directly in an intermolecular fashion. researchgate.net The regioselectivity of this addition is a critical aspect, as it determines the substitution pattern on the newly formed pyrrolidine ring. researchgate.net

The synthesis of precursors can also involve nucleophilic additions to carbonyl compounds or imines. For instance, the synthesis of spiropyrrolidine oxindoles can be achieved through an asymmetric Mannich reaction using ketimines, followed by cyclization. rsc.org Similarly, asymmetric Reformatsky reactions of tert-butyl sulfinyl isatin ketimines with ethyl bromoacetate (B1195939) can provide precursors for highly enantioenriched products. rsc.org

The table below provides examples of intermolecular addition reactions used to form precursors for spiro(tetralin-2,2'-pyrrolidine) synthesis.

| Reaction Type | Reactant 1 | Reactant 2 | Product (Precursor) | Citations |

| Michael Addition | 2-Nitrotetralin | Methyl acrylate | Methyl 4-(2-nitro-1,2,3,4-tetrahydronaphthalen-2-yl)butanoate | nih.govacs.org |

| [3+2] Cycloaddition | Azomethine ylide | Alkene | Spiro[pyrrolidine-2,3'-oxindole] | researchgate.net |

| Asymmetric Mannich Reaction | Ketimine | Nucleophile | Disubstituted isatin | rsc.org |

| Asymmetric Reformatsky Reaction | tert-Butyl sulfinyl isatin ketimine | Ethyl bromoacetate | Disubstituted isatin | rsc.org |

Influence of Reaction Conditions on Regio- and Stereoselectivity

The regio- and stereoselectivity of reactions leading to spiro(tetralin-2,2'-pyrrolidine) are highly dependent on the reaction conditions. Factors such as temperature, solvent, and the nature of the catalyst can have a profound impact on the outcome of the synthesis.

In 1,3-dipolar cycloaddition reactions, temperature can influence the diastereoselectivity. For example, in the synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole}, lower temperatures (room temperature or 50 °C) resulted in higher diastereoselectivity compared to reactions run at 120 °C. ua.es The solvent can also play a crucial role. In the synthesis of spiro-pyrrolidine derivatives, both the solvent and temperature were found to affect the regio- and stereoselectivity of the reaction. nih.gov

The order of addition of reactants in multicomponent reactions is another critical parameter. In the synthesis of a spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeleton, the precise order of adding a primary amine, two equivalents of a maleimide, and finally an aldehyde was paramount for obtaining the desired product in high yield. ua.es

Microwave irradiation has also been employed to influence reaction outcomes. In the synthesis of spiro[pyrrolidine-2,3'-oxindoles], microwave heating was used to drive the [3+2] cycloaddition reaction in a chemo/regio-selective manner. mdpi.com

Furthermore, the choice of catalyst and its interaction with the substrates are key determinants of stereoselectivity. Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, are often used to induce asymmetry and produce enantioenriched products. whiterose.ac.uknih.gov The development of enantioselective Brønsted acid-catalyzed 'clip-cycle' reactions for the synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines highlights the importance of catalyst design in controlling stereochemistry. whiterose.ac.uk

The following table illustrates the influence of various reaction conditions on the selectivity of spiropyrrolidine synthesis.

| Reaction Condition | Effect on Selectivity | Example Reaction | Citations |

| Temperature | Lower temperatures can lead to higher diastereoselectivity. | Synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | ua.es |

| Solvent | Affects both regio- and stereoselectivity. | Synthesis of spiro-pyrrolidine derivatives | nih.gov |

| Order of Reactant Addition | Crucial for obtaining the desired product in multicomponent reactions. | Synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | ua.es |

| Microwave Irradiation | Can promote chemo- and regioselectivity. | Synthesis of spiro[pyrrolidine-2,3'-oxindoles] | mdpi.com |

| Chiral Catalyst | Induces enantioselectivity. | Asymmetric aza-Michael cyclization | whiterose.ac.uk |

Catalyst Design Principles and Their Impact on Spiro(tetralin-2,2'-pyrrolidine) Reactivity

The design of catalysts is a cornerstone of modern organic synthesis, and it plays a critical role in controlling the reactivity and selectivity of reactions that form spiro(tetralin-2,2'-pyrrolidine) and related structures. The principles of catalyst design often focus on creating a specific chiral environment around the reacting molecules to influence the transition state of the reaction.

Chiral phosphoric acids have emerged as powerful organocatalysts for the asymmetric synthesis of spiro[pyrrolidine-2,3'-oxindoles]. nih.gov These catalysts can activate the reactants through hydrogen bonding and create a well-defined chiral pocket that directs the approach of the reactants, leading to high diastereo- and enantioselectivities. nih.gov

Metal-based catalysts are also widely used. For instance, silver-catalyzed [3+2] cycloaddition of azomethine ylides with chalcones has been shown to produce spiropyrrolidine oxindoles with high diastereoselectivity. rsc.org The design of chiral ligands for metal catalysts is a key area of research. Novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalysts have been designed and successfully applied in asymmetric Michael addition reactions. rsc.org

Heterogeneous catalysts offer advantages in terms of reusability and ease of separation. L-proline functionalized manganese ferrite (B1171679) nanorods have been developed as a novel, reusable, and diastereoselective catalyst for the synthesis of spiro-pyrrolidines/pyrrolizidines via a one-pot, three-component 1,3-dipolar cycloaddition. nih.govrsc.org

The impact of the catalyst on reactivity is also evident in the development of artificial metalloenzymes. An iridium-containing cytochrome P450 enzyme has been engineered to catalyze the asymmetric cyclopropanation of methylene-substituted N-heterocycles, including pyrrolidines, to produce chiral spiro-compounds with high enantioselectivity. acs.org

The table below highlights different catalyst design principles and their applications in spiropyrrolidine synthesis.

| Catalyst Design Principle | Catalyst Type | Application | Impact on Reactivity | Citations |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acid | Asymmetric 1,3-dipolar cycloaddition | High diastereo- and enantioselectivity | nih.gov |

| Chiral Lewis Acid/Metal Catalysis | Silver-based catalyst | [3+2] cycloaddition of azomethine ylides | High diastereoselectivity | rsc.org |

| Chiral Organocatalysis | Chiral spiro-pyrrolidine silyl ether | Asymmetric Michael addition | Construction of all-carbon quaternary centers with high ee | rsc.org |

| Heterogeneous Catalysis | L-proline functionalized magnetic nanorods | Three-component 1,3-dipolar cycloaddition | High yield, high diastereoselectivity, reusable catalyst | nih.govrsc.org |

| Artificial Metalloenzyme Catalysis | Iridium-containing cytochrome P450 | Asymmetric cyclopropanation | High enantioselectivity for chiral spiro-compounds | acs.org |

Applications of Spiro Tetralin 2,2 Pyrrolidine in Chemical Biology Research

Mechanism-Based Target Interaction Studies with Spiro(tetralin-2,2'-pyrrolidine) Derivatives

The distinct architecture of spiro(tetralin-2,2'-pyrrolidine) derivatives allows for precise spatial orientation of functional groups, making them valuable tools for elucidating the mechanisms of interaction with biological targets such as enzymes and receptors.

Enzyme Inhibition Mechanism Research

Derivatives of the spiro(tetralin-2,2'-pyrrolidine) scaffold have been investigated as inhibitors of several key enzymes, providing insights into their mechanisms of action.

Chitin (B13524) Synthase: A series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives were designed and synthesized as potential antifungal agents by targeting chitin synthase (CHS). nih.gov Enzyme inhibition assays revealed that these compounds effectively inhibited CHS, with some derivatives showing inhibitory effects comparable to the control drug, polyoxin (B77205) B. nih.gov Further kinetic studies demonstrated that these compounds act as non-competitive inhibitors of chitin synthase. nih.gov Molecular docking studies suggested a strong binding affinity of these compounds to chitin synthase from Candida albicans (CaChs2), corroborating the experimental findings. nih.gov

α-Amylase: Spirooxindole-pyrrolidine derivatives have been synthesized and evaluated for their α-amylase inhibitory activity. nih.gov These compounds, which combine the spirooxindole and pyrrolidine (B122466) motifs, have shown high efficacy in inhibiting α-amylase. nih.gov The mechanism of inhibition is attributed to their ability to interact with the active site of the enzyme, as suggested by molecular docking studies. nih.gov

Acetylcholinesterase (AChE): New dispiro pyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The results indicated that these compounds exhibited better inhibitory activity against BChE compared to AChE. researchgate.net A kinetic study of the most potent BChE inhibitor from this series suggested a mixed-mode of inhibition, indicating that the molecule can bind to both the active site and an allosteric site of the enzyme. researchgate.net In silico docking studies supported these findings, showing favorable binding energies for both AChE and BChE. researchgate.net

Receptor Ligand Binding Mechanisms

The spiro(tetralin-2,2'-pyrrolidine) framework has also been utilized to develop ligands for specific receptors, aiding in the understanding of their binding mechanisms.